6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]
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Overview
Description
6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, incorporating both furan and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a furan derivative, followed by its reaction with an indene precursor in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research, with studies focusing on elucidating the compound’s bioactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules that feature indene or furan moieties, such as spiro[indene-1,4’-piperidine] and spiro[furan-3-yl-2,3-dihydroindene]. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
Its spirocyclic structure provides a rigid framework that can interact with biological targets in distinct ways, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(furan-3-yl)spiro[1,2-dihydroindene-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-14(15-4-10-19-12-15)11-16-13(1)3-5-17(16)6-8-18-9-7-17/h1-2,4,10-12,18H,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHFSPQAZPQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=CC(=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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